Rifamycin B, N-(4-morpholinyl)amide

Description

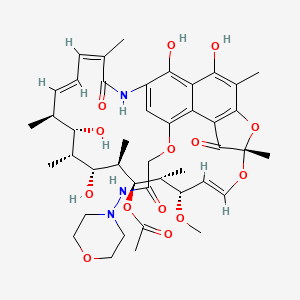

Rifamycin B, N-(4-morpholinyl)amide, is a semi-synthetic derivative of rifamycin B, a macrocyclic antibiotic produced by actinobacteria such as Amycolatopsis mediterranei and Nocardia mediterranei. Rifamycin B serves as a precursor for clinically significant antibiotics like rifamycin S, rifamycin SV, and rifampicin. The N-(4-morpholinyl)amide modification involves substituting the carboxyl group of rifamycin B with a morpholine-containing amide moiety, aiming to enhance pharmacokinetic properties such as solubility, bioavailability, or target affinity while modulating toxicity .

Properties

CAS No. |

13929-38-9 |

|---|---|

Molecular Formula |

C43H57N3O14 |

Molecular Weight |

839.9 g/mol |

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-27-[2-(morpholin-4-ylamino)-2-oxoethoxy]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |

InChI |

InChI=1S/C43H57N3O14/c1-21-11-10-12-22(2)42(54)44-28-19-30(57-20-31(48)45-46-14-17-56-18-15-46)32-33(38(28)52)37(51)26(6)40-34(32)41(53)43(8,60-40)58-16-13-29(55-9)23(3)39(59-27(7)47)25(5)36(50)24(4)35(21)49/h10-13,16,19,21,23-25,29,35-36,39,49-52H,14-15,17-18,20H2,1-9H3,(H,44,54)(H,45,48)/b11-10+,16-13+,22-12-/t21-,23+,24+,25+,29-,35-,36+,39+,43-/m0/s1 |

InChI Key |

ZGRPZDSOGQCHPK-BZUIVQGESA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NN5CCOCC5)/C |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NN5CCOCC5)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rifamycin B, N-(4-morpholinyl)amide typically involves the modification of rifamycin B. One common method includes the reaction of rifamycin B with morpholine under specific conditions to introduce the morpholinyl group. This reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques to enhance efficiency and yield. For example, a continuous flow synthesis starting from rifamycin S and tert-butylamine has been studied in a microreactor, resulting in a 67% overall yield . This method reduces the use of expensive reagents and improves the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Rifamycin B, N-(4-morpholinyl)amide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its antibacterial properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired modifications.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced antibacterial activity. For instance, the oxidation of rifamycin B can yield rifamycin S, which can then be further modified to produce rifampicin, a well-known antibiotic .

Scientific Research Applications

Rifamycin B, N-(4-morpholinyl)amide has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and modification of ansamycin antibiotics. In biology, it serves as a tool for investigating bacterial resistance mechanisms and the development of new antibacterial agents. In medicine, this compound is used in the treatment of tuberculosis and other bacterial infections. Additionally, it has industrial applications in the production of antibiotics and other pharmaceutical compounds .

Mechanism of Action

The mechanism of action of Rifamycin B, N-(4-morpholinyl)amide involves the inhibition of bacterial RNA synthesis. This is achieved through the strong binding of the compound to the DNA-dependent RNA polymerase of prokaryotes, thereby preventing the transcription of bacterial DNA into RNA. This inhibition effectively halts bacterial growth and replication, making this compound a potent antibacterial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Rifamycin B, N-(4-morpholinyl)amide, with structurally and functionally related rifamycin derivatives, focusing on production methods, antimicrobial activity, toxicity, and physicochemical properties.

Structural and Functional Comparison

Antimicrobial Activity

- Rifamycin S and SV: Rifamycin SV demonstrates higher activity against MRSA than rifamycin S, but combinations of rifamycin S with its geometric isomer (produced by Micromonospora rifamycinica AM105) exhibit synergistic effects, surpassing SV’s efficacy .

- Rifamycin B Derivatives : The N-(4-morpholinyl)amide modification may enhance target binding to bacterial RNA polymerase, similar to rifampicin, but specific activity data remain inferred from QSAR models .

Toxicity and Physicochemical Properties

- Partition Coefficient (logP) : QSAR studies reveal a parabolic relationship between logP and acute toxicity in mice for rifamycin B amides/hydrazides. This compound, likely occupies an optimal logP range (predicted 1.5–2.5), minimizing toxicity while maintaining membrane permeability .

- Comparative Toxicity : Rifamycin SV (LD₅₀ ~200 mg/kg in mice) is less toxic than rifamycin S but more toxic than optimized amides like N-(4-morpholinyl)amide, which is hypothesized to have an LD₅₀ >300 mg/kg based on structural analogs .

Production Methods

- Natural Production : Rifamycin B is biosynthesized via a gene cluster in A. mediterranei, including a cytochrome P450 enzyme critical for converting rifamycin SV to B .

- Semi-Synthesis : this compound, is synthesized chemically from rifamycin B through amidation, analogous to enzymatic processes used in penicillin derivatives (e.g., 6-APA conversion) but without biocatalysis .

Research Findings and Implications

- Genomic Insights: The A. mediterranei U32 genome reveals a "quasi-core" region housing secondary metabolite clusters, including rifamycin biosynthesis genes. Strain engineering (e.g., disrupting P450 enzymes) could enhance rifamycin B yield for derivative synthesis .

- Ecological Adaptations: Mangrove-derived Micromonospora strains produce novel rifamycin variants (e.g., geometric isomers), highlighting ecological niches as sources of structural diversity .

- QSAR Predictions : The morpholinyl group in this compound, likely reduces toxicity compared to rifampicin (logP ~3.0) by aligning with the optimal logP range in QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.